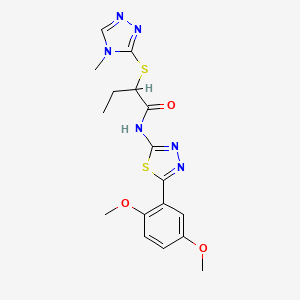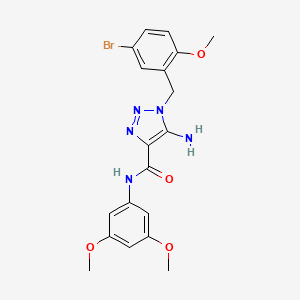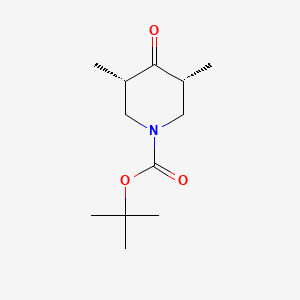![molecular formula C15H12O4 B2560025 4-[(2-Formylphenoxy)methyl]benzoic acid CAS No. 338994-68-6](/img/structure/B2560025.png)
4-[(2-Formylphenoxy)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(2-Formylphenoxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 338994-68-6. It has a molecular weight of 256.26 and its linear formula is C15H12O4 .
Molecular Structure Analysis
The molecular structure of “4-[(2-Formylphenoxy)methyl]benzoic acid” is represented by the linear formula C15H12O4 . The molecular weight of this compound is 256.26 .Physical And Chemical Properties Analysis
“4-[(2-Formylphenoxy)methyl]benzoic acid” is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Liquid Crystal Intermediates
- Synthesis of Liquid Crystal Intermediates : A study by Dou Qing (2000) discusses the synthesis of n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, an intermediate of many ferroelectric and antiferroelectric liquid crystals. This synthesis process involves methylation, acylation, haloform reaction, demethlation, alkylation condensation, and reduction.
Synthesis Methods
- Alternative Synthesis Approaches : In 2019, Lomov D. developed alternative approaches for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole. This research used readily available starting materials and achieved total yields of 17% and 37% (Lomov (2019)).
Pharmaceutical Applications
EP1 Receptor Selective Antagonists : A study by Naganawa A. et al. (2006) focused on the development of EP1 receptor selective antagonists, where 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid exhibited optimized antagonist activity (Naganawa et al., 2006).
Antimicrobial and Molluscicidal Activity : Research by Orjala J. et al. (1993) isolated new prenylated benzoic acid derivatives from Piper aduncum leaves, showing significant antimicrobial and molluscicidal activities (Orjala et al., 1993).
Synthesis of Specific Derivatives
Derivative Synthesis for Natural Products : A synthesis method for methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate in the total synthesis of bisbibenzyls (natural products with various biological activities), was developed by Lou Hong-xiang (2012) (Lou Hong-xiang (2012)).
Phenolic Acid Derivatives Analysis : Hušek P. (1992) introduced a method for fast derivatization and GC analysis of phenolic acids, including benzoic acid and its derivatives, which can be converted to derivatives suitable for GC analysis (Hušek (1992)).
Safety and Hazards
The compound has been classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, and IF IN EYES: Rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
4-[(2-formylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-9-13-3-1-2-4-14(13)19-10-11-5-7-12(8-6-11)15(17)18/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMHSPLHZAFUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate](/img/structure/B2559943.png)
![4-[[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]methyl]benzonitrile](/img/structure/B2559944.png)

![N-[5-Cyclopropyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2559948.png)


![2,5-dichloro-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2559956.png)



![5-(1-adamantyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2559961.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2559962.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B2559963.png)
